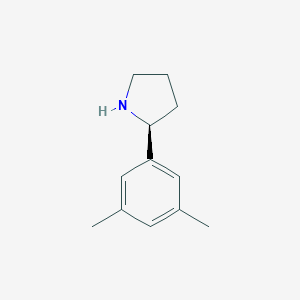

(S)-2-(3,5-dimethylphenyl)pyrrolidine

説明

(S)-2-(3,5-Dimethylphenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring attached to a 3,5-dimethylphenyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3,5-dimethylphenyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,5-dimethylbenzaldehyde and (S)-proline.

Formation of Schiff Base: The aldehyde group of 3,5-dimethylbenzaldehyde reacts with the amine group of (S)-proline to form a Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to achieve the reduction step efficiently.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be further reduced to form more saturated derivatives using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially under basic conditions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Saturated derivatives.

Substitution Products: Various substituted pyrrolidines.

科学的研究の応用

(S)-2-(3,5-Dimethylphenyl)pyrrolidine has diverse applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: Investigated for its potential as a ligand in receptor studies, particularly in the context of neurotransmitter receptors.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex organic molecules.

作用機序

The mechanism by which (S)-2-(3,5-dimethylphenyl)pyrrolidine exerts its effects is often related to its interaction with specific molecular targets:

Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or other proteins, influencing their activity.

Pathways Involved: The compound can modulate signaling pathways, potentially affecting cellular processes such as neurotransmission, enzyme inhibition, or activation.

類似化合物との比較

®-2-(3,5-Dimethylphenyl)pyrrolidine: The enantiomer of the compound, differing in its spatial configuration.

2-(3,5-Dimethylphenyl)pyrrolidine: The racemic mixture containing both (S) and ® enantiomers.

Other Substituted Pyrrolidines: Compounds with different substituents on the pyrrolidine ring or phenyl group.

Uniqueness:

Chirality: The (S)-enantiomer’s specific spatial arrangement can result in different biological activities compared to its ®-enantiomer.

Substitution Pattern: The 3,5-dimethyl substitution on the phenyl ring imparts unique steric and electronic properties, influencing its reactivity and interactions.

生物活性

(S)-2-(3,5-dimethylphenyl)pyrrolidine is a chiral compound with significant potential in medicinal chemistry. Its structure includes a pyrrolidine ring substituted with a 3,5-dimethylphenyl group, making it a candidate for various biological applications. This article explores its biological activity, synthesis methods, and potential therapeutic uses based on available research.

- Molecular Formula : C₁₂H₁₇N

- Molecular Weight : 177.27 g/mol

- Chirality : The compound exists as an enantiomer, with the (S) configuration being of particular interest due to its potential biological effects.

Biological Activity Overview

Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests its potential role in mood regulation and treatment of psychiatric disorders such as anxiety and depression .

Neuropharmacological Effects

- Serotonin and Dopamine Receptors : Preliminary studies suggest that this compound may have binding affinities for these receptors, which are critical in mood regulation.

- Potential Therapeutic Applications : The compound's structural similarity to known bioactive molecules positions it as a candidate for drug development targeting mood disorders.

Synthesis Methods

Several synthesis methods have been developed for this compound:

- Chiral Building Block Utilization : The compound can be synthesized using various chiral building blocks, enhancing its utility in organic synthesis.

- Yield and Purity : A reported synthesis method achieved a yield of 63.6% with excellent enantiomeric purity, demonstrating its feasibility for pharmaceutical applications .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons between this compound and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-2-(3,5-dimethylphenyl)pyrrolidine | Enantiomer of (S)-2-(3,5-dimethylphenyl) | Opposite chirality; different biological activity |

| 2-(4-methylphenyl)pyrrolidine | Substituted pyrrolidine | Different phenyl substitution; varied effects |

| 2-(3-chlorophenyl)pyrrolidine | Contains a chlorine substituent | Different electronic properties affecting reactivity |

| 2-(3-nitrophenyl)pyrrolidine | Contains a nitro group | Increased polarity; potential for different interactions |

This comparison highlights the unique chiral configuration of this compound and its targeted applications in neuropharmacology.

Future Directions

Further research is required to elucidate the specific mechanisms of action of this compound. Key areas for future investigation include:

- Binding Affinity Studies : Detailed studies to determine the binding affinities of this compound to serotonin and dopamine receptors.

- In Vivo Testing : Evaluating the efficacy and safety profiles in animal models to establish therapeutic potential.

- Structural Modifications : Exploring derivatives of this compound to enhance biological activity and reduce potential side effects.

特性

IUPAC Name |

(2S)-2-(3,5-dimethylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGUHZCFMGGKFO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@@H]2CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427462 | |

| Record name | (S)-2-(3,5-dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213334-10-1 | |

| Record name | (S)-2-(3,5-dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the efficient preparation method described in the research paper?

A1: The research paper focuses on developing an efficient method for preparing (S)-2-(3,5-dimethylphenyl)pyrrolidine. [] This chiral compound likely serves as a crucial building block or intermediate in synthesizing more complex molecules, potentially pharmaceuticals or other biologically active compounds. The paper emphasizes a "recycle process of resolution," suggesting that their method optimizes the separation of the desired (S)-enantiomer from the racemic mixture, reducing waste and improving the overall yield. This efficiency is significant for large-scale production and industrial applications. [1: https://www.semanticscholar.org/paper/404ae5bce52b10c4b06f69c14348d4d5b3d45bcc]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。